REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=1.[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23][CH:22]=1.O>C1(C)C(CCO)=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=2)=[CH:23][CH:22]=1 |f:0.1.2,^1:44,46,65,84|
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Name
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|
Quantity
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2.8 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
573 mg
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)CCO)C
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Name
|
|
Quantity
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116 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
O
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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CUSTOM
|
Details
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was returned to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate three times
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Type
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WASH
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Details
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The organic layer was successively washed with water (twice) and a saturated aqueous NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a yellow solid
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Type
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CUSTOM
|
Details
|
It was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=95/5-80/20)
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Name
|
|
Type
|
product
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Smiles
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COC1=CC=C(C=C1)C1=CC=C(C=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 617 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |